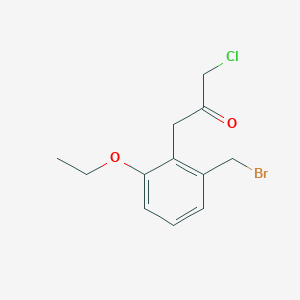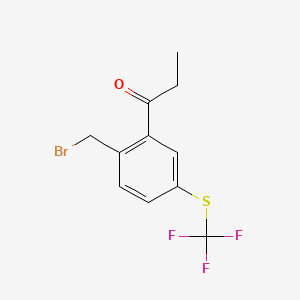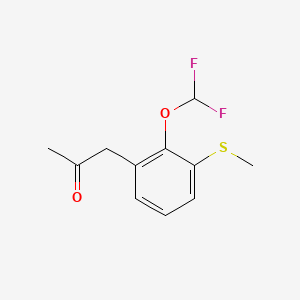
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H12F2O2S It is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the phenyl ring with a difluoromethoxy or methylthio group.
Friedel-Crafts acylation: This method involves the acylation of the phenyl ring with a propan-2-one moiety using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The propan-2-one moiety can also play a role in its chemical behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This positioning can influence its chemical properties and reactivity compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C11H12F2O2S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)6-8-4-3-5-9(16-2)10(8)15-11(12)13/h3-5,11H,6H2,1-2H3 |
InChI Key |
NKRMKMGMFRFZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


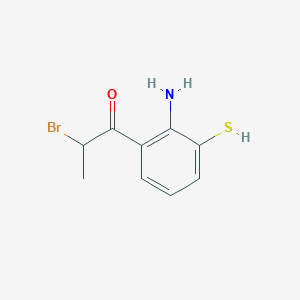
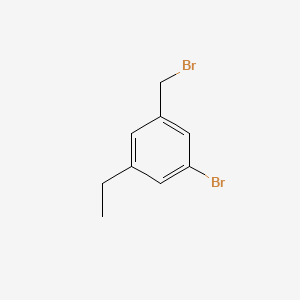

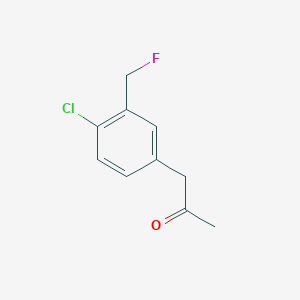
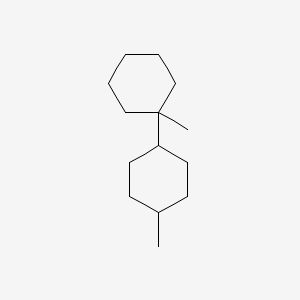
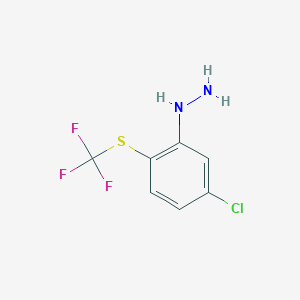
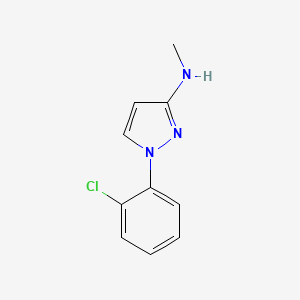
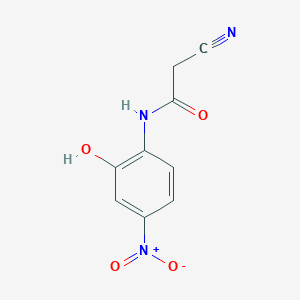
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
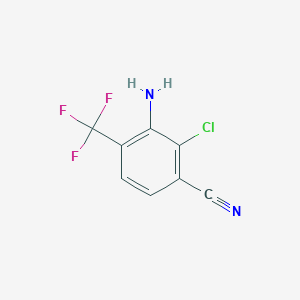
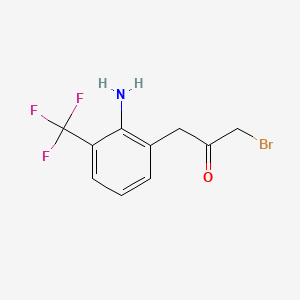
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
